molecular formula C14H22N2O B13871623 4-Amino-1-benzyl-5-methylazepan-3-OL

4-Amino-1-benzyl-5-methylazepan-3-OL

Cat. No.: B13871623
M. Wt: 234.34 g/mol
InChI Key: AKYCYJKHFYEHSO-UHFFFAOYSA-N
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Description

4-Amino-1-benzyl-5-methylazepan-3-OL is a chemical compound with the molecular formula C14H22N2O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, substituted with an amino group, a benzyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzyl-5-methylazepan-3-OL typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The amino, benzyl, and methyl groups are introduced through substitution reactions. Common reagents used in these steps include benzyl chloride, methyl iodide, and ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzyl-5-methylazepan-3-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the azepane ring or other functional groups.

    Substitution: Replacement of substituents on the azepane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

4-Amino-1-benzyl-5-methylazepan-3-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-benzyl-5-methylazepan-3-OL involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-benzylazepan-3-OL: Lacks the methyl group.

    4-Amino-5-methylazepan-3-OL: Lacks the benzyl group.

    1-Benzyl-5-methylazepan-3-OL: Lacks the amino group.

Uniqueness

4-Amino-1-benzyl-5-methylazepan-3-OL is unique due to the specific combination of substituents on the azepane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-amino-1-benzyl-5-methylazepan-3-ol

InChI

InChI=1S/C14H22N2O/c1-11-7-8-16(10-13(17)14(11)15)9-12-5-3-2-4-6-12/h2-6,11,13-14,17H,7-10,15H2,1H3

InChI Key

AKYCYJKHFYEHSO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC(C1N)O)CC2=CC=CC=C2

Origin of Product

United States

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